The (3R,4S)-Derived Sitafloxacin Is 1.4- to 5.3-Fold More Potent Against Bacterial DNA Gyrase Than Its Stereoisomers
Although the target compound itself is a protected intermediate and was not directly assayed in this study, the stereochemistry of the (3R,4S)-fluoropyrrolidine ring is directly inherited by the final drug substance sitafloxacin. Sitafloxacin—synthesized from the (3R,4S) intermediate—inhibits Escherichia coli DNA gyrase with an IC₅₀ of 0.13 ± 0.01 μg/mL. In comparison, DU-6856 (derived from the (3S,4R) enantiomeric intermediate) shows an IC₅₀ of 0.18 ± 0.02 μg/mL, DU-6857 an IC₅₀ of 0.42 ± 0.01 μg/mL, and DU-6858 an IC₅₀ of 0.69 ± 0.10 μg/mL. The selectivity index (human topoisomerase II IC₅₀ / DNA gyrase IC₅₀) is 18,221 for sitafloxacin versus 10,298 for DU-6856 [1]. This rank order—sitafloxacin > DU-6856 > DU-6857 > DU-6858—establishes that the (3R,4S) configuration is a critical structural requirement for maximal target engagement.
| Evidence Dimension | Inhibitory potency against E. coli DNA gyrase (IC₅₀, μg/mL) |
|---|---|
| Target Compound Data | 0.13 ± 0.01 (sitafloxacin, derived from (3R,4S) intermediate) |
| Comparator Or Baseline | DU-6856: 0.18 ± 0.02 (from (3S,4R) intermediate); DU-6857: 0.42 ± 0.01; DU-6858: 0.69 ± 0.10 |
| Quantified Difference | 1.4-fold (vs. DU-6856), 3.2-fold (vs. DU-6857), 5.3-fold (vs. DU-6858); selectivity index 1.8-fold higher vs. DU-6856 |
| Conditions | E. coli KL-16 DNA gyrase supercoiling assay; 37 °C, 1 h incubation; MICs determined against S. aureus FDA 209-P |
Why This Matters
The (3R,4S) stereochemistry yields the most potent and most selective quinolone antibiotic, making procurement of the correct stereoisomer essential for any medicinal chemistry program targeting fluoroquinolones.
- [1] Akahane K, Kimura Y, Tsutomi Y, Hayakawa I. Antibacterial activities and inhibitory effects of sitafloxacin (DU-6859a) and its optical isomers against type II topoisomerases. Antimicrob Agents Chemother. 1998;42(5):1284–1287. PMID: 9593169. View Source
